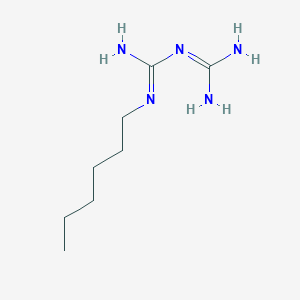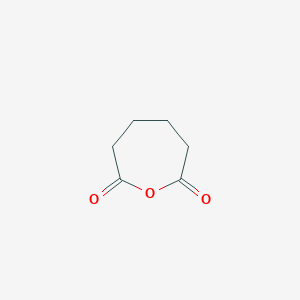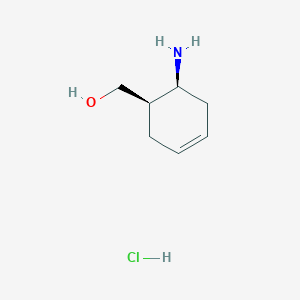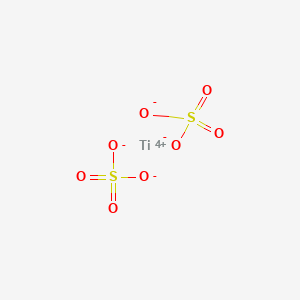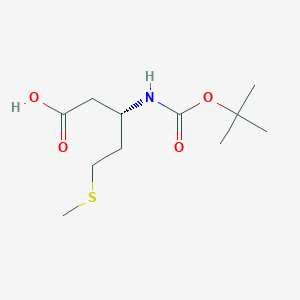
Sodium hypobromite
Vue d'ensemble
Description
SM-12502 est un composé connu pour son rôle d'antagoniste du récepteur du facteur d'activation plaquettaire. Il a été étudié pour ses applications thérapeutiques potentielles dans diverses conditions médicales, en particulier celles impliquant l'inflammation et les troubles de la coagulation .
Méthodes De Préparation
La synthèse du SM-12502 implique plusieurs étapes. Initialement, le (+)-lactate de méthyle subit une méthylation suivie d'une thioacétylation et d'une hydrolyse acide pour produire de l'acide (-)-thiolactique. Cet intermédiaire est ensuite mis en réaction avec le 3-pyridinecarboxaldéhyde et la méthylamine dans le toluène sous conditions azéotropes pour former une imine. L'imine est ensuite condensée avec de l'acide (-)-thiolactique pour donner du (+)-cis-3,5-diméthyl-2-(3-pyridyl)thiazolidin-4-one, qui est ensuite traité avec de l'acide chlorhydrique aqueux et de l'isopropanol pour précipiter le SM-12502 .
Analyse Des Réactions Chimiques
SM-12502 subit diverses réactions chimiques, notamment :
Réduction : Le composé peut être réduit dans des conditions spécifiques, bien que les voies de réduction détaillées soient moins documentées.
Substitution : SM-12502 peut subir des réactions de substitution, en particulier impliquant sa structure cyclique thiazolidinone.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les enzymes du cytochrome P450 pour l'oxydation et divers solvants organiques pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Mécanisme d'action
SM-12502 exerce ses effets en inhibant le récepteur du facteur d'activation plaquettaire. Cette inhibition empêche l'activation des plaquettes et la libération subséquente de médiateurs inflammatoires. Le composé cible spécifiquement le récepteur du facteur d'activation plaquettaire, bloquant son interaction avec le facteur d'activation plaquettaire et réduisant ainsi l'agrégation plaquettaire et l'inflammation .
Applications De Recherche Scientifique
Mécanisme D'action
SM-12502 exerts its effects by inhibiting the platelet-activating factor receptor. This inhibition prevents the activation of platelets and the subsequent release of inflammatory mediators. The compound specifically targets the platelet-activating factor receptor, blocking its interaction with platelet-activating factor and thereby reducing platelet aggregation and inflammation .
Comparaison Avec Des Composés Similaires
SM-12502 est unique dans son inhibition spécifique du récepteur du facteur d'activation plaquettaire. Des composés similaires comprennent :
Rupatadine : Un autre antagoniste du facteur d'activation plaquettaire utilisé pour traiter les allergies.
Ginkgolide B : Un antagoniste naturel du facteur d'activation plaquettaire trouvé dans le Ginkgo biloba.
Comparé à ces composés, SM-12502 a été spécifiquement étudié pour son rôle dans les troubles de la coagulation et sa voie de synthèse unique, ce qui en fait un composé précieux pour la recherche thérapeutique ciblée .
Propriétés
IUPAC Name |
sodium;hypobromite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrO.Na/c1-2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWJEUDFKNYSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaBrO, BrNaO | |
| Record name | sodium hypobromite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_hypobromite | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40930039 | |
| Record name | Sodium hypobromite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13824-96-9 | |
| Record name | Sodium hypobromite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013824969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium hypobromite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hypobromite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM HYPOBROMITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU61C4V8RA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)
